Molecular Weight Differential as a Determinant of Physicochemical and Pharmacokinetic Properties
Ethyl 8-(4-nitrophenyl)-8-oxooctanoate possesses a molecular weight that is 45.00 g/mol greater than that of its closest unsubstituted phenyl analog, Ethyl 8-oxo-8-phenyloctanoate (CAS 103187-95-7) [1]. This 17.1% increase in mass is attributed solely to the substitution of a hydrogen atom with a nitro group (NO2, mass 46.01 Da), and directly impacts both the compound's lipophilicity and its predicted membrane permeability. The calculated XLogP3-AA value for Ethyl 8-oxo-8-phenyloctanoate is 3.5 [1]; while no experimental logP is publicly available for the target compound, the addition of a polar nitro group is expected to reduce logP relative to the phenyl analog, a directional shift that is critical for applications requiring finely tuned hydrophobicity.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 307.34 g/mol |
| Comparator Or Baseline | Ethyl 8-oxo-8-phenyloctanoate (CAS 103187-95-7): 262.34 g/mol |
| Quantified Difference | +45.00 g/mol (+17.1% increase) |
| Conditions | Calculated molecular weights based on molecular formulas C16H21NO5 vs. C16H22O3 |
Why This Matters
A 45 g/mol molecular weight difference influences compound solubility, membrane permeability, and handling properties, which are critical for assay development and formulation studies.
- [1] PubChem. Ethyl 8-oxo-8-phenyloctanoate. Compound Summary, CID 10934282. View Source
